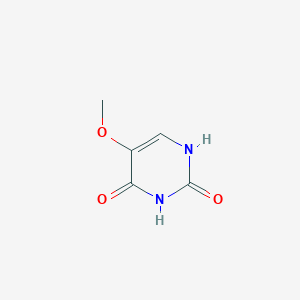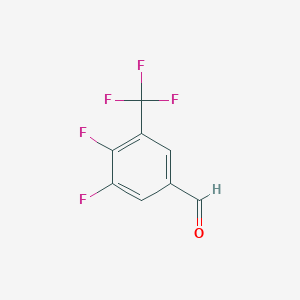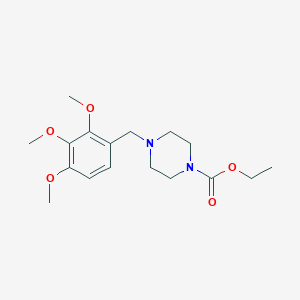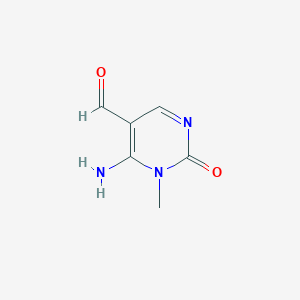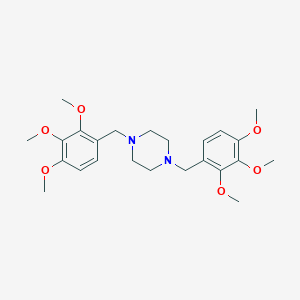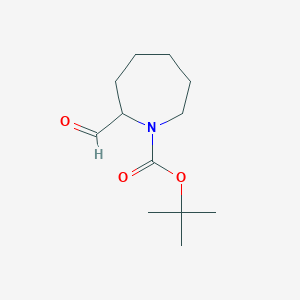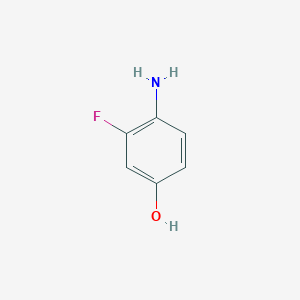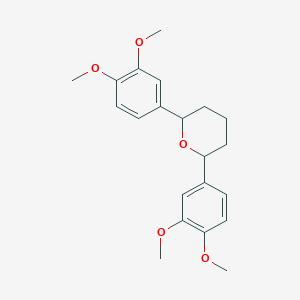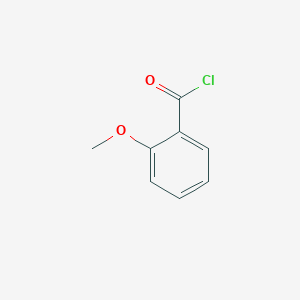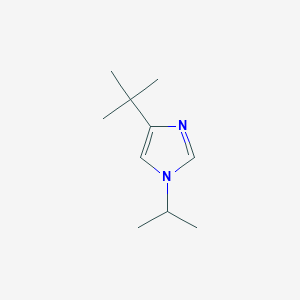
1-Isopropyl-4-tert-butyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-4-tert-butyl-1H-imidazole, also known as IBU or 4-tert-butyl-1-isopropylimidazole, is a chemical compound that has gained significant attention in scientific research due to its unique properties. IBU is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. It is a colorless liquid with a boiling point of 220-222°C and a molecular weight of 185.3 g/mol. IBU has been shown to have various biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-4-tert-butyl-1H-imidazole is not fully understood. However, it is believed that 1-Isopropyl-4-tert-butyl-1H-imidazole exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, 1-Isopropyl-4-tert-butyl-1H-imidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-Isopropyl-4-tert-butyl-1H-imidazole has also been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a signaling pathway that is involved in the regulation of immune responses.
Biochemische Und Physiologische Effekte
1-Isopropyl-4-tert-butyl-1H-imidazole has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor effects. 1-Isopropyl-4-tert-butyl-1H-imidazole has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, 1-Isopropyl-4-tert-butyl-1H-imidazole has been shown to have anti-diabetic and anti-obesity effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Isopropyl-4-tert-butyl-1H-imidazole in lab experiments is its high stability and low toxicity. 1-Isopropyl-4-tert-butyl-1H-imidazole is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of 1-Isopropyl-4-tert-butyl-1H-imidazole is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Isopropyl-4-tert-butyl-1H-imidazole. One potential direction is the development of new synthetic methods for 1-Isopropyl-4-tert-butyl-1H-imidazole and its derivatives. Another direction is the investigation of the potential applications of 1-Isopropyl-4-tert-butyl-1H-imidazole in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases. Additionally, the study of the mechanism of action of 1-Isopropyl-4-tert-butyl-1H-imidazole and its derivatives could lead to the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 1-Isopropyl-4-tert-butyl-1H-imidazole can be achieved through a three-step process. The first step involves the condensation of 4-tert-butyl-1,2-diamine with isopropyl bromide to form 1-isopropyl-4-tert-butyl-1,2-diamine. The second step involves the oxidation of the diamine with sodium hypochlorite to form 1-isopropyl-4-tert-butyl-1H-imidazole. Finally, the product is purified through distillation to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-4-tert-butyl-1H-imidazole has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 1-Isopropyl-4-tert-butyl-1H-imidazole is in the field of catalysis. It has been shown to be an effective catalyst for various chemical reactions, including the synthesis of cyclic carbonates, epoxides, and isocyanates. 1-Isopropyl-4-tert-butyl-1H-imidazole has also been studied for its use in the synthesis of new materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Eigenschaften
CAS-Nummer |
154385-51-0 |
|---|---|
Produktname |
1-Isopropyl-4-tert-butyl-1H-imidazole |
Molekularformel |
C10H18N2 |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
4-tert-butyl-1-propan-2-ylimidazole |
InChI |
InChI=1S/C10H18N2/c1-8(2)12-6-9(11-7-12)10(3,4)5/h6-8H,1-5H3 |
InChI-Schlüssel |
HHMQTVVHKVDCNX-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C(N=C1)C(C)(C)C |
Kanonische SMILES |
CC(C)N1C=C(N=C1)C(C)(C)C |
Synonyme |
1H-Imidazole,4-(1,1-dimethylethyl)-1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






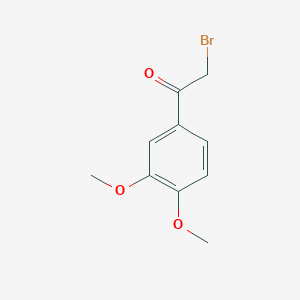
![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)
